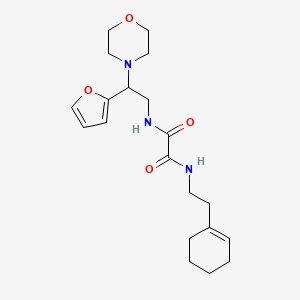

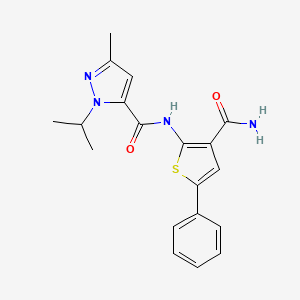

![molecular formula C16H16N2O5S B2379217 5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 1023845-26-2](/img/structure/B2379217.png)

5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione” is a type of aminothiazole Schiff base ligand . These types of compounds are often designed for various purposes, including as potential bioactive agents .

Synthesis Analysis

The synthesis of similar aminothiazole Schiff base ligands involves reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . The yields from these reactions are typically good, ranging from 68-73% .Molecular Structure Analysis

The molecular structure of these ligands is characterized through various analytical, physical, and spectroscopic methods, including FT-IR, UV–Vis, 1 H and 13 C NMR, and MS . The spectral results suggest an octahedral geometry .Chemical Reactions Analysis

The ligands are exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using various methods, including FT-IR, UV–Vis, 1 H and 13 C NMR, and MS . The ligands (S1) and (S2) showed the taking out of a band at 3320 cm –1, which transitioned to a newly formed azomethine v (HC═N) functional group around 1632–1634 cm –1, which indicated that the aldo carbonyl group was condensed with the amine unit of the aminothiazole .Applications De Recherche Scientifique

Antimicrobial Activity

The compound’s aminothiazole moiety contributes to its antimicrobial potential. Research has shown that it effectively inhibits the growth of both Gram-positive (e.g., Micrococcus luteus) and Gram-negative (e.g., Escherichia coli) bacterial species. The high activity against these pathogens makes it a promising candidate for novel antimicrobial agents .

Antifungal Properties

In addition to its antibacterial effects, this compound demonstrates antifungal activity. It effectively combats fungal strains such as Aspergillus niger and Aspergillus terreus. These findings highlight its potential as an antifungal agent .

Antioxidant Capacity

The compound exhibits significant antioxidant activity, as assessed by its ability to scavenge free radicals. It shows strong inhibition against the DPPH radical and ferric reducing power. These properties are crucial in combating oxidative stress-related diseases .

Metal Chelation

The ligand forms stable complexes with bivalent metals (cobalt, nickel, copper, and zinc) in a 1:2 ratio. These metal chelates exhibit improved biocompatibility compared to the free ligands. Their octahedral geometry and chelation phenomenon contribute to their potential therapeutic applications .

Medicinal Role Exploration

Researchers have explored the medicinal role of this compound using a combined experimental and theoretical approach. Geometry optimization studies at the M06/6-311G+(d,p) level of density functional theory provide insights into its potential as a metallo-drug. Comparative studies place it between reference drugs and metal chelates in terms of medicinal relevance .

Biological and Industrial Applications

Beyond its antimicrobial and antioxidant properties, further investigations are warranted to explore its potential in other areas. These may include industrial applications (such as catalysis) and biological studies (such as enzyme inhibition or drug delivery systems).

Mécanisme D'action

Orientations Futures

The future directions for this type of compound could involve further exploration of their bioactive properties, as well as the development of more efficient and environmentally friendly synthesis methods . The easy functionalization of the 2-NH 2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .

Propriétés

IUPAC Name |

5-[[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-4-21-9-5-6-11-12(7-9)24-15(18-11)17-8-10-13(19)22-16(2,3)23-14(10)20/h5-8H,4H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINYWPPCKASKSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC=C3C(=O)OC(OC3=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2379135.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2379136.png)

![(5-methylpyrazin-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2379138.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2379142.png)

![N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2379143.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2379149.png)

![Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2379151.png)

![2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2379154.png)

![4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)